NPC-15437 dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

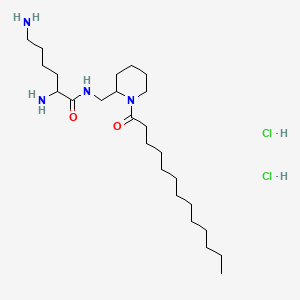

C25H52Cl2N4O2 |

|---|---|

Molecular Weight |

511.6 g/mol |

IUPAC Name |

2,6-diamino-N-[(1-tridecanoylpiperidin-2-yl)methyl]hexanamide;dihydrochloride |

InChI |

InChI=1S/C25H50N4O2.2ClH/c1-2-3-4-5-6-7-8-9-10-11-18-24(30)29-20-15-13-16-22(29)21-28-25(31)23(27)17-12-14-19-26;;/h22-23H,2-21,26-27H2,1H3,(H,28,31);2*1H |

InChI Key |

RISSBZWRJRRXTD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCC(=O)N1CCCCC1CNC(=O)C(CCCCN)N.Cl.Cl |

Synonyms |

2,6-diamino-N-((1-(oxotridecyl)-2-piperidinyl)methyl)hexanamide NPC 15437 NPC-15437 |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Molecular Siege: A Technical Guide to the Mechanism of Action of NPC-15437 Dihydrochloride

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of NPC-15437 dihydrochloride (B599025), a potent and selective inhibitor of Protein Kinase C (PKC). This document is intended for researchers, scientists, and drug development professionals interested in the intricate signaling pathways modulated by this compound.

Core Mechanism: Selective Inhibition of Protein Kinase C

NPC-15437 dihydrochloride establishes its primary mechanism of action through the selective inhibition of Protein Kinase C (PKC), a family of serine/threonine kinases pivotal in a myriad of cellular signaling pathways.[1][2][3][4][5][6] Experimental evidence demonstrates that NPC-15437 interacts with the regulatory domain of PKC, specifically the C1 domain, which is responsible for binding diacylglycerol (DAG) and phorbol (B1677699) esters.[4][7][8] This interaction at the regulatory site prevents the conformational changes required for PKC activation, thereby impeding its kinase activity.

The inhibitory action of NPC-15437 is competitive with respect to the PKC activators phorbol 12-myristate 13-acetate (PMA) and the endogenous lipid second messenger, phosphatidylserine (B164497) (PS).[1][2] This competitive inhibition underscores the compound's direct interference with the enzyme's activation machinery. Notably, NPC-15437 exhibits a high degree of selectivity for PKC over other protein kinases, such as cAMP-dependent protein kinase A (PKA) and calcium/calmodulin-dependent myosin light chain kinase (MLCK), highlighting its specificity as a research tool and potential therapeutic agent.[1]

Quantitative Analysis of PKC Inhibition

The inhibitory potency of NPC-15437 against PKC has been quantified in various assays. The following table summarizes the key quantitative data from published studies.

| Parameter | Value | Enzyme/System | Reference |

| IC50 (PKC Activity) | 19 ± 2 µM | Rat Brain PKC | [1] |

| IC50 ([3H]PDBu Binding) | 23 ± 4 µM | Rat Brain PKC | [1] |

| Ki (vs. PMA) | 5 ± 3 µM | PKC-α | [1] |

| Ki (vs. Phosphatidylserine) | 12 ± 4 µM | PKC-α | [1] |

| IC50 (Phorbol Ester-Induced Ear Edema) | 175 µ g/ear | In vivo (Mouse) | [1] |

Experimental Protocols

This section outlines the general methodologies for key experiments used to characterize the mechanism of action of NPC-15437.

Protein Kinase C (PKC) Activity Assay

This assay measures the ability of NPC-15437 to inhibit the catalytic activity of PKC.

Principle: The assay quantifies the transfer of a radiolabeled phosphate (B84403) group from [γ-32P]ATP to a specific PKC substrate peptide. The amount of incorporated radioactivity is inversely proportional to the inhibitory activity of the compound.

Protocol:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing a suitable buffer (e.g., 20 mM HEPES, pH 7.4), MgCl2 (10 mM), a specific PKC substrate peptide (e.g., myelin basic protein), and the lipid activators phosphatidylserine and phorbol 12-myristate 13-acetate (PMA).

-

Enzyme and Inhibitor Addition: Add purified PKC enzyme to the reaction mixture. For inhibition studies, pre-incubate the enzyme with varying concentrations of this compound.

-

Initiation of Reaction: Start the kinase reaction by adding [γ-32P]ATP.

-

Incubation: Incubate the reaction tubes at 30°C for a defined period (e.g., 10-30 minutes).

-

Termination of Reaction: Stop the reaction by adding a stop solution (e.g., ice-cold trichloroacetic acid or by spotting the reaction mixture onto phosphocellulose paper).

-

Quantification: Wash the phosphocellulose paper extensively to remove unincorporated [γ-32P]ATP. The radioactivity incorporated into the substrate is quantified using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of NPC-15437 and determine the IC50 value.

[3H]Phorbol 12,13-dibutyrate ([3H]PDBu) Binding Assay

This assay assesses the ability of NPC-15437 to compete with the binding of a radiolabeled phorbol ester to the C1 domain of PKC.

Principle: [3H]PDBu, a potent PKC activator, binds with high affinity to the regulatory C1 domain. The displacement of [3H]PDBu by NPC-15437 indicates a direct interaction with this domain.

Protocol:

-

Membrane Preparation: Prepare cell membrane fractions from a tissue or cell line rich in PKC (e.g., rat brain).

-

Binding Reaction: In a reaction tube, combine the membrane preparation, [3H]PDBu at a concentration near its Kd, and varying concentrations of this compound in a suitable binding buffer.

-

Incubation: Incubate the mixture at room temperature for a sufficient time to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through glass fiber filters to separate the membrane-bound [3H]PDBu from the unbound ligand.

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of unlabeled PDBu). Calculate the percentage of inhibition of [3H]PDBu binding by NPC-15437 and determine its IC50 or Ki value.

Signaling Pathways and Molecular Interactions

The inhibitory effect of NPC-15437 on PKC has significant downstream consequences on various cellular processes. The following diagrams illustrate the key signaling pathways and the point of intervention by NPC-15437.

Modulation of P-glycoprotein-Mediated Resistance

NPC-15437 has been shown to modulate the activity of P-glycoprotein (Pgp), a membrane transporter responsible for multidrug resistance in cancer cells.[6][9] The proposed mechanism involves the inhibition of PKC, which is known to phosphorylate and regulate Pgp function. By inhibiting PKC, NPC-15437 can increase the intracellular accumulation of cytotoxic drugs in Pgp-expressing cancer cells, thereby enhancing their efficacy.[9]

Broader Biological and Pathophysiological Implications

The role of PKC in diverse physiological processes means that its inhibition by NPC-15437 has been explored in various contexts.

Neuroscience and Memory

Studies have indicated that NPC-15437 can induce deficits in memory retention in mice, suggesting that PKC signaling is crucial for memory consolidation.[2][10][11] This makes NPC-15437 a valuable tool for dissecting the molecular mechanisms underlying learning and memory.

HIV Replication

While the direct antiviral mechanism is not fully elucidated, the inhibition of host cell factors required for viral replication is a promising therapeutic strategy. Given the involvement of PKC in various cellular processes that can be hijacked by viruses, inhibitors like NPC-15437 have been considered in the context of host-directed anti-HIV therapies.

Conclusion

This compound is a well-characterized, selective inhibitor of Protein Kinase C. Its mechanism of action, centered on the competitive inhibition at the regulatory C1 domain of PKC, has been firmly established through a variety of in vitro and in vivo studies. The quantitative data on its inhibitory potency and its demonstrated effects on downstream signaling pathways, such as the modulation of P-glycoprotein, underscore its utility as a powerful research tool. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive resource for scientists and researchers working to further elucidate the roles of PKC in health and disease.

References

- 1. benchchem.com [benchchem.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. PKC-θ in vitro Kinase Activity Assay [bio-protocol.org]

- 4. PKC-θ in vitro Kinase Activity Assay [en.bio-protocol.org]

- 5. pdspdb.unc.edu [pdspdb.unc.edu]

- 6. 2,6-Diamino-N-([1-oxotridecyl)-2-piperidinyl]methyl)hexanamide (NPC 15437): a selective inhibitor of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. karger.com [karger.com]

- 8. Pharmacological Inhibition and Genetic Knockdown of Exchange Protein Directly Activated by cAMP 1 Reduce Pancreatic Cancer Metastasis In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evaluation of 2,6-diamino-N-([1-(1-oxotridecyl)-2-piperidinyl]methyl)- hexanamide (NPC 15437), a protein kinase C inhibitor, as a modulator of P-glycoprotein-mediated resistance in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A protocol for measuring the activity of protein kinase C-delta in murine bone-marrow-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The selective protein kinase C inhibitor, NPC 15437, induces specific deficits in memory retention in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to NPC-15437 Dihydrochloride: A Selective Protein Kinase C Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

NPC-15437 dihydrochloride (B599025) is a potent and selective inhibitor of Protein Kinase C (PKC), a family of serine/threonine kinases pivotal in a myriad of cellular signaling pathways. This document provides a comprehensive technical overview of NPC-15437 dihydrochloride, including its chemical properties, mechanism of action, and its application in key research areas such as neuroscience and oncology. Detailed experimental protocols for its use in PKC inhibition assays, in vivo memory assessment, and evaluation of P-glycoprotein modulation are provided, supported by quantitative data and visual representations of associated signaling pathways and experimental workflows.

Chemical and Physical Properties

This compound, chemically known as (2S)-2,6-diamino-N-[[1-(1-oxotridecyl)-2-piperidinyl]methyl]-hexanamide, dihydrochloride, is a synthetic compound with a molecular formula of C25H50N4O2 · 2HCl and a molecular weight of 511.6 g/mol .

| Property | Value |

| Molecular Formula | C25H50N4O2 · 2HCl |

| Molecular Weight | 511.6 g/mol |

| CAS Number | 141774-20-1 |

| Appearance | White to off-white solid |

| Solubility | Soluble in water and DMSO |

Mechanism of Action: Selective Inhibition of Protein Kinase C

This compound is a competitive inhibitor of Protein Kinase C, acting at the regulatory domain of the enzyme.[1] It exhibits selectivity for PKC over other protein kinases, such as cAMP-dependent protein kinase (PKA) and Ca2+/calmodulin-dependent protein kinases.[1] The inhibitory activity of NPC-15437 is achieved through competition with the binding of diacylglycerol (DAG) and phorbol (B1677699) esters to the C1 domain of PKC.

Quantitative Inhibition Data

| Parameter | Value | Target/Condition | Reference |

| IC50 (PKC activity) | 19 ± 2 µM | Rat Brain PKC | [1] |

| IC50 ([3H]PDBu binding) | 23 ± 4 µM | Rat Brain PKC | [1] |

| Ki (vs. PMA) | 5 ± 3 µM | PKC-alpha | [1] |

| Ki (vs. Phosphatidylserine) | 12 ± 4 µM | PKC-alpha | [1] |

Signaling Pathway

The following diagram illustrates the canonical PKC signaling pathway and the point of inhibition by NPC-15437.

Research Applications and Experimental Protocols

Neuroscience: Investigation of Memory Consolidation

This compound has been instrumental in elucidating the role of PKC in memory formation and consolidation. Studies have shown that post-training administration of NPC-15437 induces deficits in memory retention.[2]

This protocol is adapted from Mathis C, et al. (1992) Eur J Pharmacol.

-

Animals: Male Swiss mice.

-

Apparatus: A Y-shaped maze with three identical arms. The floor of each arm is made of stainless-steel rods for the delivery of a mild footshock.

-

Training (Acquisition):

-

Place a mouse at the end of one arm (the "start" arm).

-

A light is presented in one of the other two arms (the "correct" arm).

-

The mouse has 5 seconds to move to the lit arm to avoid a mild footshock (e.g., 0.2 mA).

-

If the mouse enters the unlit arm (the "incorrect" arm) or fails to leave the start arm within 5 seconds, it receives a footshock for up to 15 seconds.

-

An inter-trial interval of 60 seconds is given.

-

Training continues until the mouse makes 9 out of 10 correct choices.

-

-

Drug Administration:

-

Immediately after training, administer this compound (0.1-10 mg/kg) or vehicle via intraperitoneal (i.p.) injection.

-

-

Testing (Retention):

-

24 hours after training, place the mouse back in the Y-maze.

-

The same training procedure is followed, and the number of trials required to reach the acquisition criterion (9 out of 10 correct choices) is recorded.

-

An increase in the number of trials to criterion in the drug-treated group compared to the vehicle group indicates a deficit in memory retention.

-

Oncology: Modulation of P-glycoprotein-Mediated Multidrug Resistance

NPC-15437 has been investigated for its potential to reverse multidrug resistance (MDR) in cancer cells. MDR is often mediated by the overexpression of the P-glycoprotein (P-gp) efflux pump. NPC-15437 has been shown to enhance the intracellular accumulation of chemotherapeutic agents in P-gp-expressing cancer cell lines.

This protocol is a generalized procedure based on principles from studies on P-gp modulation.

-

Cell Culture: Culture P-gp-expressing cancer cells (e.g., MCF-7/ADR) and a sensitive parental cell line (e.g., MCF-7) in appropriate media.

-

Cell Preparation:

-

Harvest cells and resuspend them in fresh, serum-free media at a concentration of 1 x 10^6 cells/mL.

-

-

Drug Treatment:

-

Pre-incubate the cells with this compound at a desired concentration (e.g., 10 µM) or vehicle for 30 minutes at 37°C.

-

Add the fluorescent P-gp substrate, daunorubicin (B1662515), to a final concentration of 1 µM.

-

Incubate for 60 minutes at 37°C, protected from light.

-

-

Sample Processing:

-

Place the cell suspensions on ice to stop the reaction.

-

Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Resuspend the final cell pellet in 500 µL of ice-cold PBS.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer equipped with an appropriate laser for exciting daunorubicin (e.g., 488 nm).

-

Measure the intracellular fluorescence in the appropriate channel (e.g., PE or FL2).

-

An increase in daunorubicin fluorescence in cells treated with NPC-15437 indicates inhibition of P-gp-mediated efflux.

-

This protocol assesses the ability of NPC-15437 to sensitize resistant cancer cells to chemotherapeutic drugs.

-

Cell Seeding: Seed a low density of P-gp-expressing cancer cells (e.g., 500 cells/well) in 6-well plates and allow them to adhere overnight.

-

Drug Treatment:

-

Treat the cells with a range of concentrations of a chemotherapeutic agent (e.g., etoposide (B1684455) or vincristine) in the presence or absence of a fixed, non-toxic concentration of this compound.

-

Include a vehicle control and an NPC-15437-only control.

-

-

Incubation: Incubate the plates for 10-14 days at 37°C in a humidified incubator, allowing colonies to form.

-

Colony Staining and Counting:

-

Wash the plates with PBS.

-

Fix the colonies with methanol (B129727) for 15 minutes.

-

Stain the colonies with 0.5% crystal violet in methanol for 15 minutes.

-

Gently wash the plates with water and allow them to air dry.

-

Count the number of colonies (typically defined as a cluster of ≥50 cells).

-

-

Data Analysis:

-

Calculate the surviving fraction for each treatment condition relative to the vehicle-treated control.

-

A decrease in the surviving fraction in the presence of NPC-15437 indicates sensitization to the chemotherapeutic agent.

-

Conclusion

This compound is a valuable research tool for investigating the multifaceted roles of Protein Kinase C in cellular physiology and pathology. Its selectivity and well-characterized mechanism of action make it a reliable inhibitor for both in vitro and in vivo studies. The detailed protocols provided herein offer a foundation for researchers to explore the therapeutic potential of PKC inhibition in diverse fields, from neurodegenerative diseases to cancer. As with any pharmacological agent, careful dose-response studies and appropriate controls are essential for robust and reproducible results.

References

In-Depth Technical Guide: NPC-15437 Dihydrochloride and its Interaction with Protein Kinase C

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of NPC-15437 dihydrochloride (B599025), a selective inhibitor of Protein Kinase C (PKC). The document details its primary molecular target, mechanism of action, and its effects on associated signaling pathways, particularly those involved in memory and multidrug resistance.

Executive Summary

NPC-15437 is a potent and selective, reversible inhibitor of Protein Kinase C (PKC), a family of serine/threonine kinases crucial for various cellular signaling pathways.[1][2][3] It exerts its inhibitory effect by competitively binding to the regulatory C1 domain of PKC.[4][5] This interaction prevents the binding of diacylglycerol (DAG) and phorbol (B1677699) esters, thereby inhibiting PKC activation.[3] Notably, NPC-15437 demonstrates selectivity for PKC over other kinases like cAMP-dependent protein kinase A (PKA) and calcium/calmodulin-dependent myosin light chain kinase (MLCK).[3] Beyond its primary target, NPC-15437 has also been shown to modulate the function of P-glycoprotein (Pgp), a key protein in multidrug resistance, through both PKC-dependent and independent mechanisms.[6][7]

Core Target: Protein Kinase C (PKC)

The primary molecular target of NPC-15437 is Protein Kinase C (PKC).[3][6] NPC-15437 is a selective inhibitor of this enzyme, with an IC50 value of 19 µM.[1][3][8] It functions as a competitive inhibitor with respect to the PKC activators phorbol esters and phosphatidylserine (B164497).[3][8]

Quantitative Inhibition Data

| Parameter | Value | Target Enzyme | Notes | Reference |

| IC50 | 19 ± 2 µM | Protein Kinase C (PKC) | Inhibition of PKC activity. | [3] |

| IC50 | 23 ± 4 µM | [3H]Phorbol 12,13-dibutyrate (PDBu) binding | Inhibition of binding to the regulatory domain of PKC. | [3] |

| Ki | 5 ± 3 µM | PKC-alpha | Competitive inhibition with respect to phorbol 12-myristate 13-acetate (PMA). | [3] |

| Ki | 12 ± 4 µM | PKC-alpha | Competitive inhibition with respect to phosphatidylserine (PS). | [3] |

Selectivity Profile

NPC-15437 demonstrates high selectivity for PKC. Studies have shown no significant inhibition of cAMP-dependent protein kinase A (PKA) or calcium/calmodulin-dependent myosin light chain kinase (MLCK), highlighting its specific interaction with the PKC signaling pathway.[3]

Mechanism of Action and Signaling Pathways

NPC-15437's mechanism of action is centered on its interaction with the regulatory domain of PKC. This competitive inhibition prevents the conformational changes required for PKC activation, thereby blocking the phosphorylation of its downstream substrates.

PKC Activation and Inhibition by NPC-15437

The following diagram illustrates the canonical PKC activation pathway and the point of intervention by NPC-15437.

Modulation of P-glycoprotein (Pgp)-Mediated Multidrug Resistance

NPC-15437 has been shown to modulate P-glycoprotein (Pgp), an ATP-binding cassette (ABC) transporter responsible for the efflux of various chemotherapeutic drugs from cancer cells, leading to multidrug resistance (MDR).[6] The mechanism of this modulation is twofold:

-

PKC-dependent pathway: PKC can phosphorylate Pgp, which is thought to enhance its drug efflux activity. By inhibiting PKC, NPC-15437 can reduce Pgp phosphorylation and consequently its function.[1][9] Treatment with a PKC activator, phorbol-12-myristate (B1219216) 13-acetate (PMA), partially reverses the effects of NPC-15437, supporting a PKC-mediated mechanism.[6]

-

Direct interaction: Evidence suggests that NPC-15437 can also directly interact with Pgp, independent of its PKC inhibitory activity.[6][7] Photoaffinity labeling experiments have shown that NPC-15437 inhibits the binding of the Pgp substrate [3H]-azidopine to Pgp in isolated membrane vesicles.[6]

The following diagram illustrates the proposed mechanisms of NPC-15437 in overcoming Pgp-mediated multidrug resistance.

Involvement in Memory and Cognition

PKC signaling is known to be critically involved in learning and memory processes.[2][10] The use of PKC inhibitors like NPC-15437 has been instrumental in elucidating this role. Administration of NPC-15437 has been shown to induce deficits in memory retention in animal models, underscoring the importance of PKC activity in memory consolidation.[8]

Experimental Protocols

The following are summaries of key experimental protocols used to characterize the activity of NPC-15437.

Protein Kinase C Inhibition Assay

This assay measures the ability of NPC-15437 to inhibit the enzymatic activity of PKC.

-

Enzyme Source: Homogeneous preparation of PKC-alpha.

-

Substrate: A suitable peptide or protein substrate for PKC (e.g., histone H1).

-

Reaction Mixture: The reaction is typically carried out in a buffer containing ATP (radiolabeled with γ-³²P), the PKC substrate, activators (PMA and phosphatidylserine), and calcium.

-

Procedure:

-

PKC is pre-incubated with various concentrations of NPC-15437.

-

The reaction is initiated by the addition of the substrate and ATP.

-

After a defined incubation period, the reaction is stopped.

-

The phosphorylated substrate is separated from the free radiolabeled ATP (e.g., by spotting onto phosphocellulose paper followed by washing).

-

The amount of incorporated radiolabel is quantified using a scintillation counter.

-

-

Data Analysis: The IC50 value is determined by plotting the percentage of PKC inhibition against the logarithm of the NPC-15437 concentration.

[³H]Phorbol 12,13-dibutyrate (PDBu) Binding Assay

This assay assesses the ability of NPC-15437 to compete with the binding of a phorbol ester to the regulatory C1 domain of PKC.

-

Reagents: [³H]PDBu (a radiolabeled phorbol ester), purified PKC, and various concentrations of NPC-15437.

-

Procedure:

-

PKC is incubated with [³H]PDBu in the presence and absence of different concentrations of NPC-15437.

-

The mixture is incubated to allow binding to reach equilibrium.

-

The protein-bound [³H]PDBu is separated from the unbound ligand (e.g., by filtration through a glass fiber filter).

-

The amount of radioactivity retained on the filter is measured by liquid scintillation counting.

-

-

Data Analysis: The IC50 value is calculated from the displacement curve of [³H]PDBu binding by NPC-15437.

P-glycoprotein Modulation Assays

These assays evaluate the effect of NPC-15437 on the function of Pgp in multidrug-resistant cells.

-

Cell Lines: Pgp-expressing cancer cell lines (e.g., CH(R)C5 hamster ovary cells or MCF-7/Adria(R) human breast cancer cells) and their non-resistant parental counterparts.[6]

-

Drug Accumulation Assay (Flow Microfluorimetry):

-

Cells are pre-incubated with NPC-15437.

-

A fluorescent Pgp substrate (e.g., daunorubicin) is added to the cells.

-

After incubation, the intracellular fluorescence is measured using a flow cytometer.

-

An increase in intracellular fluorescence in the presence of NPC-15437 indicates inhibition of Pgp-mediated efflux.[6]

-

-

Cytotoxicity Assay (Colony Forming Assay):

-

Cells are treated with a cytotoxic Pgp substrate (e.g., etoposide (B1684455) or vincristine) in the presence or absence of NPC-15437.

-

After treatment, the cells are plated and allowed to form colonies.

-

The number of colonies is counted to determine the cell survival rate.

-

A decrease in the LD90 or LD50 in the presence of NPC-15437 indicates sensitization of the resistant cells to the chemotherapeutic agent.[6]

-

-

[³H]-Azidopine Photoaffinity Labeling:

-

Isolated membrane vesicles from Pgp-overexpressing cells are incubated with the photoactivatable Pgp substrate [³H]-azidopine in the presence or absence of NPC-15437.

-

The mixture is exposed to UV light to covalently cross-link the azidopine (B1666438) to Pgp.

-

The membrane proteins are separated by SDS-PAGE.

-

The gel is analyzed by autoradiography to visualize the radiolabeled Pgp.

-

A decrease in the intensity of the radiolabeled Pgp band in the presence of NPC-15437 indicates competitive binding to Pgp.[6]

-

Conclusion

NPC-15437 dihydrochloride is a valuable research tool for studying the physiological and pathological roles of Protein Kinase C. Its well-characterized inhibitory mechanism and selectivity make it suitable for dissecting PKC-mediated signaling events. Furthermore, its ability to modulate P-glycoprotein function provides a basis for investigating strategies to overcome multidrug resistance in cancer. This guide provides a foundational understanding of NPC-15437 for researchers and professionals in the field of drug discovery and development.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Protein Kinase C (PKC) in Neurological Health: Implications for Alzheimer’s Disease and Chronic Alcohol Consumption - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2,6-Diamino-N-([1-oxotridecyl)-2-piperidinyl]methyl)hexanamide (NPC 15437): a selective inhibitor of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sinobiological.com [sinobiological.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Evaluation of 2,6-diamino-N-([1-(1-oxotridecyl)-2-piperidinyl]methyl)- hexanamide (NPC 15437), a protein kinase C inhibitor, as a modulator of P-glycoprotein-mediated resistance in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanism of inhibition of P-glycoprotein-mediated drug transport by protein kinase C blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. P-Glycoprotein, Multidrug Resistance and Protein Kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The "memory kinases": roles of PKC isoforms in signal processing and memory formation - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: The Protein Kinase C Inhibitor Selectivity of NPC-15437 Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

NPC-15437 dihydrochloride (B599025) is a potent inhibitor of Protein Kinase C (PKC), a family of serine/threonine kinases crucial in cellular signaling pathways. This document provides a comprehensive technical overview of the selectivity profile of NPC-15437. It consolidates available quantitative data on its inhibitory activity against various PKC isoforms, details the experimental methodologies for assessing its efficacy and selectivity, and presents visual representations of key concepts and workflows to support further research and development.

Introduction to NPC-15437 and Protein Kinase C

Protein Kinase C represents a family of enzymes that are central to signal transduction, governing a multitude of cellular processes including proliferation, differentiation, apoptosis, and immune responses. The PKC family is categorized into three subfamilies based on their activation requirements: conventional (cPKC; isoforms α, βI, βII, γ), novel (nPKC; isoforms δ, ε, η, θ), and atypical (aPKC; isoforms ζ, ι/λ). The dysregulation of PKC activity is implicated in numerous diseases, making its isoforms attractive targets for therapeutic intervention.

NPC-15437 is a competitive and reversible inhibitor of PKC. It distinguishes itself by interacting with the regulatory C1 domain of the enzyme, the binding site for the second messenger diacylglycerol (DAG) and phorbol (B1677699) esters. This mechanism of action contrasts with many other PKC inhibitors that target the ATP-binding site in the catalytic domain. Understanding the selectivity of NPC-15437 across the various PKC isoforms is paramount for its development as a specific molecular probe and a potential therapeutic agent.

Quantitative Selectivity Profile of NPC-15437

The inhibitory potency of NPC-15437 has been quantified against a limited number of Protein Kinase C isoforms. The available data, primarily half-maximal inhibitory concentrations (IC50) and inhibition constants (Ki), are summarized below.

| Target | IC50 | Ki | Assay Conditions | Source |

| Rat Brain PKC (mixture of isoforms) | 19 ± 2 µM | - | In vitro kinase activity assay | [1] |

| Human PKCα | 22 µM | - | Cell-free assay | [2] |

| Human PKCα | - | 5 ± 3 µM | Competitive inhibition against phorbol 12-myristate 13-acetate (PMA) | [1] |

| Human PKCα | - | 12 ± 4 µM | Competitive inhibition against phosphatidylserine (B164497) (PS) | [1] |

Notably, studies suggest that NPC-15437 exhibits a preferential inhibitory effect on novel PKC isoforms, with a particularly marked inhibition of PKC-η.[3] However, specific quantitative data (IC50 or Ki values) for PKC-η and other novel or atypical isoforms are not yet publicly available. Further research is required to fully elucidate the complete selectivity profile of NPC-15437 across the entire PKC family. NPC-15437 has been shown to be highly selective for PKC over other kinases, with no observed inhibition of cAMP-dependent protein kinase A (PKA) or calcium/calmodulin-dependent myosin light chain kinase (MLCK).[1]

Experimental Protocols

The determination of PKC inhibitor selectivity involves a combination of in vitro biochemical assays and cell-based functional assays. The following are detailed methodologies representative of those used to characterize compounds like NPC-15437.

In Vitro Kinase Inhibition Assay (Radiometric)

This protocol describes a common method to determine the IC50 of an inhibitor against a purified PKC isoform.

Materials:

-

Purified recombinant PKC isoforms

-

NPC-15437 dihydrochloride stock solution (in DMSO)

-

Assay buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM CaCl2, 0.1 mg/mL BSA)

-

Lipid activator solution (e.g., phosphatidylserine and diacylglycerol vesicles)

-

Substrate peptide (e.g., myelin basic protein or a specific peptide substrate)

-

[γ-³²P]ATP

-

Stop solution (e.g., 75 mM phosphoric acid)

-

P81 phosphocellulose paper

-

Scintillation counter and fluid

Procedure:

-

Prepare Kinase Reaction Mix: In a microcentrifuge tube, combine the assay buffer, lipid activator solution, and the specific PKC isoform.

-

Inhibitor Dilution Series: Prepare serial dilutions of NPC-15437 in the assay buffer.

-

Incubation with Inhibitor: Add the diluted NPC-15437 or vehicle control (DMSO) to the kinase reaction mix and incubate for 10-15 minutes at room temperature.

-

Initiate Phosphorylation: Add the substrate peptide and [γ-³²P]ATP to initiate the reaction. The final ATP concentration should be close to its Km for the specific PKC isoform.

-

Reaction Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-20 minutes), ensuring the reaction remains in the linear range.

-

Stop Reaction: Terminate the reaction by adding the stop solution.

-

Substrate Capture: Spot an aliquot of the reaction mixture onto P81 phosphocellulose paper. The phosphorylated substrate will bind to the paper, while the unincorporated [γ-³²P]ATP will not.

-

Washing: Wash the P81 papers multiple times with phosphoric acid to remove unbound radioactivity.

-

Quantification: Place the washed P81 papers in scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of NPC-15437 relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular PKC Activity Assay (Phorbol Ester-Induced Translocation)

This cell-based assay assesses the ability of an inhibitor to block the activation of PKC in a cellular context, often by observing the translocation of PKC from the cytosol to the plasma membrane upon stimulation with a phorbol ester.

Materials:

-

Cell line expressing the PKC isoform of interest (e.g., HEK293, HeLa)

-

Cell culture medium and supplements

-

This compound

-

Phorbol 12-myristate 13-acetate (PMA)

-

Phosphate-buffered saline (PBS)

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibody specific for the PKC isoform

-

Fluorescently labeled secondary antibody

-

Nuclear counterstain (e.g., DAPI)

-

Fluorescence microscope

Procedure:

-

Cell Culture: Plate the cells on glass coverslips in a multi-well plate and allow them to adhere overnight.

-

Inhibitor Pre-treatment: Treat the cells with various concentrations of NPC-15437 or vehicle control for a specified period (e.g., 1-2 hours).

-

PKC Activation: Stimulate the cells with a known concentration of PMA (e.g., 100 nM) for a short duration (e.g., 15-30 minutes) to induce PKC translocation.

-

Fixation and Permeabilization: Wash the cells with PBS, fix with the fixative solution, and then permeabilize with the permeabilization buffer.

-

Immunostaining:

-

Block non-specific antibody binding with the blocking solution.

-

Incubate with the primary antibody against the PKC isoform.

-

Wash and incubate with the fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

-

Imaging and Analysis: Mount the coverslips on microscope slides and acquire images using a fluorescence microscope. Quantify the translocation of the PKC isoform from the cytosol to the plasma membrane in response to PMA in the presence and absence of the inhibitor. The inhibition of translocation will be proportional to the concentration of NPC-15437.

Visualizing Key Concepts and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the PKC signaling pathway, the mechanism of action of NPC-15437, and a typical experimental workflow for determining inhibitor selectivity.

References

- 1. 2,6-Diamino-N-([1-oxotridecyl)-2-piperidinyl]methyl)hexanamide (NPC 15437): a selective inhibitor of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

The Role of NPC-15437 Dihydrochloride in Signal Transduction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

NPC-15437 dihydrochloride (B599025) is a potent and selective inhibitor of Protein Kinase C (PKC), a family of serine/threonine kinases that play crucial roles in a myriad of cellular signaling pathways.[1] By interacting with the regulatory domain of PKC, NPC-15437 provides a valuable tool for dissecting the intricate signaling networks governed by this enzyme family.[1] This technical guide provides an in-depth overview of the role of NPC-15437 in signal transduction, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action and effects on various signaling cascades.

Core Mechanism of Action: Selective PKC Inhibition

NPC-15437 dihydrochloride functions as a competitive inhibitor of Protein Kinase C.[1] It exerts its inhibitory effect by interacting with the regulatory domain of the enzyme, specifically competing with the binding of diacylglycerol (DAG) and phorbol (B1677699) esters.[1] This selective action allows for the targeted investigation of PKC-mediated signaling events without significantly affecting other kinase pathways, such as Protein Kinase A (PKA) and myosin light chain kinase (MLCK).[1]

Quantitative Inhibition Data

The inhibitory potency of this compound against PKC has been characterized through various in vitro assays. The following table summarizes the key quantitative data for easy comparison.

| Parameter | Value | Description | Reference |

| IC50 (PKC Activity) | 19 ± 2 µM | The half maximal inhibitory concentration against overall PKC enzymatic activity. | [1] |

| IC50 ([3H]PDBu Binding) | 23 ± 4 µM | The half maximal inhibitory concentration for the binding of the phorbol ester [3H]phorbol 12,13-dibutyrate to PKC. | [1] |

| Ki (vs. PMA) | 5 ± 3 µM | The inhibition constant for the competitive inhibition of PKC activation by phorbol 12-myristate 13-acetate (PMA). | [1] |

| Ki (vs. Phosphatidylserine) | 12 ± 4 µM | The inhibition constant for the competitive inhibition of PKC activation by phosphatidylserine. | [1] |

Key Signaling Pathways Modulated by NPC-15437

As a selective PKC inhibitor, this compound can modulate a wide array of downstream signaling pathways. The following sections detail its impact on several key cascades.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK pathway is a critical signaling cascade involved in cell proliferation, differentiation, and survival. PKC is a known upstream activator of the MAPK/ERK pathway. By inhibiting PKC, NPC-15437 can lead to a downstream reduction in the phosphorylation and activation of MEK and ERK.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of immune and inflammatory responses, as well as cell survival. PKC is involved in the activation of the IκB kinase (IKK) complex, which leads to the degradation of IκB and the subsequent translocation of NF-κB to the nucleus. NPC-15437, by inhibiting PKC, can prevent the activation of this pathway.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is central to cell growth, survival, and metabolism. While the primary activator of Akt is PDK1, PKC can also influence this pathway through various crosstalk mechanisms. Inhibition of specific PKC isoforms by NPC-15437 may indirectly affect the phosphorylation status and activity of Akt, thereby modulating downstream cellular processes.

Role in HIV Signal Transduction

Protein Kinase C plays a significant role in the replication cycle of the Human Immunodeficiency Virus (HIV). Activation of PKC has been shown to induce the expression of latent HIV provirus, primarily through the activation of transcription factors like NF-κB, which binds to the HIV Long Terminal Repeat (LTR) and drives viral gene expression.[2][3]

As a PKC inhibitor, NPC-15437 has the potential to suppress HIV replication by blocking the signaling pathways that lead to the activation of the HIV LTR. This makes it a valuable research tool for studying the mechanisms of HIV latency and reactivation.

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound.

In Vitro PKC Kinase Activity Assay

This protocol outlines a method to determine the inhibitory effect of NPC-15437 on PKC activity.

Materials:

-

Purified PKC enzyme

-

PKC substrate (e.g., myelin basic protein or a specific peptide substrate)

-

This compound stock solution (in DMSO or appropriate solvent)

-

ATP, [γ-32P]ATP

-

Kinase assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM CaCl2)

-

Phosphatidylserine and Diacylglycerol

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing kinase assay buffer, PKC substrate, phosphatidylserine, and diacylglycerol.

-

Add varying concentrations of this compound or vehicle control (DMSO) to the reaction tubes.

-

Add the purified PKC enzyme to each tube and pre-incubate for 10 minutes at 30°C.

-

Initiate the kinase reaction by adding a mixture of ATP and [γ-32P]ATP.

-

Incubate the reaction for 15-30 minutes at 30°C.

-

Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose papers extensively with phosphoric acid to remove unincorporated [γ-32P]ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of PKC inhibition for each concentration of NPC-15437 and determine the IC50 value.

Y-Maze Spontaneous Alternation Task for Memory Assessment

This protocol is used to assess the effect of NPC-15437 on spatial working memory in rodents.[4][5][6][7][8]

Materials:

-

Y-maze apparatus

-

Rodents (e.g., mice)

-

This compound solution for injection (e.g., in saline with a small percentage of DMSO)

-

Vehicle control solution

-

Video tracking software (optional)

Procedure:

-

Habituate the animals to the testing room for at least 30-60 minutes before the experiment.[4][6]

-

Administer this compound or vehicle control via the desired route (e.g., intraperitoneal injection) at a specified time before or after a training trial, depending on the experimental design.

-

Place a mouse at the center of the Y-maze and allow it to freely explore the three arms for a set period (e.g., 8 minutes).[4][5][6]

-

Record the sequence of arm entries manually or using a video tracking system. An arm entry is typically defined as all four paws entering the arm.[5]

-

An alternation is defined as consecutive entries into three different arms.

-

Calculate the percentage of spontaneous alternation as: (Number of alternations / (Total number of arm entries - 2)) x 100.

-

Compare the performance of the NPC-15437-treated group with the vehicle-treated group to assess the impact on working memory.

P-glycoprotein (P-gp) Mediated Efflux Assay

This protocol measures the effect of NPC-15437 on the function of the drug efflux pump P-glycoprotein using a fluorescent substrate.[9][10]

Materials:

-

P-gp overexpressing and parental control cell lines

-

This compound

-

Fluorescent P-gp substrate (e.g., Rhodamine 123)

-

Flow cytometer

-

Cell culture medium and buffers

Procedure:

-

Culture the P-gp overexpressing and parental cells to confluency.

-

Harvest the cells and resuspend them in fresh medium.

-

Pre-incubate the cells with various concentrations of this compound or a known P-gp inhibitor (positive control) for 30-60 minutes at 37°C.

-

Add the fluorescent substrate (e.g., Rhodamine 123) to the cell suspensions and incubate for a further 30-60 minutes at 37°C to allow for substrate uptake.

-

Wash the cells with ice-cold buffer to remove extracellular substrate.

-

Analyze the intracellular fluorescence of the cells using a flow cytometer.

-

An increase in intracellular fluorescence in the presence of NPC-15437 indicates inhibition of P-gp-mediated efflux.

Conclusion

This compound is a specific and valuable pharmacological tool for the investigation of Protein Kinase C-mediated signal transduction. Its ability to selectively inhibit PKC allows for the detailed study of its role in a multitude of cellular processes, from cell growth and memory formation to its potential involvement in modulating HIV replication. The data and protocols presented in this guide offer a comprehensive resource for researchers and scientists aiming to utilize NPC-15437 in their studies of cellular signaling.

References

- 1. 2,6-Diamino-N-([1-oxotridecyl)-2-piperidinyl]methyl)hexanamide (NPC 15437): a selective inhibitor of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Activating PKC-ε induces HIV expression with improved tolerability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Assessing Spatial Working Memory Using the Spontaneous Alternation Y-maze Test in Aged Male Mice [en.bio-protocol.org]

- 5. Y-maze spontaneous alternation [bio-protocol.org]

- 6. mmpc.org [mmpc.org]

- 7. Assessing Spatial Working Memory Using the Spontaneous Alternation Y-maze Test in Aged Male Mice [bio-protocol.org]

- 8. researchgate.net [researchgate.net]

- 9. Flow cytometric analysis of P-glycoprotein function using rhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. dbkgroup.org [dbkgroup.org]

The Role of NPC-15437 Dihydrochloride in Memory Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Memory consolidation, the process by which labile, short-term memories are converted into stable, long-term memories, is a complex biological process involving a cascade of molecular signaling events. A key player in this intricate process is Protein Kinase C (PKC), a family of enzymes crucial for synaptic plasticity.[1] The compound NPC-15437 dihydrochloride (B599025) has been identified as a selective inhibitor of PKC.[2] Research has demonstrated that the administration of NPC-15437 interferes with memory consolidation, highlighting the critical role of PKC in long-term memory formation. This technical guide provides an in-depth overview of the research surrounding NPC-15437, its mechanism of action, and the experimental protocols used to elucidate its effects on memory.

Introduction to NPC-15437 Dihydrochloride

This compound is a potent and selective inhibitor of Protein Kinase C (PKC).[2] Its chemical name is 2,6-diamino-N-[(1-(1-oxotridecyl)-2-piperidinyl]methyl)hexanamide dihydrochloride. The primary utility of NPC-15437 in neuroscience research is as a pharmacological tool to probe the role of PKC in various cellular processes, particularly in the central nervous system. By selectively inhibiting PKC, researchers can investigate the downstream consequences of blocking this pivotal signaling pathway, thereby elucidating its function in complex cognitive processes such as learning and memory.

Mechanism of Action: The Role of PKC in Memory Consolidation

Memory consolidation is fundamentally linked to synaptic plasticity, the ability of synapses to strengthen or weaken over time. Long-term potentiation (LTP), a persistent strengthening of synapses, is a cellular mechanism widely believed to underlie learning and memory.[3] PKC is a critical component of the signaling cascades that lead to LTP and, consequently, memory formation.[4]

Upon neuronal stimulation, particularly through the activation of N-methyl-D-aspartate (NMDA) receptors and metabotropic glutamate (B1630785) receptors (mGluRs), intracellular calcium levels rise, leading to the activation of PKC.[3] Activated PKC then phosphorylates a variety of substrate proteins within the neuron. This phosphorylation can lead to several downstream effects that contribute to synaptic strengthening, including:

-

Increased postsynaptic receptor sensitivity: PKC can phosphorylate AMPA receptors, a type of glutamate receptor, increasing their sensitivity to glutamate and enhancing synaptic transmission.

-

Trafficking of receptors: PKC is involved in the insertion of new AMPA receptors into the postsynaptic membrane, further strengthening the synapse.

-

Gene expression and protein synthesis: PKC can activate transcription factors that lead to the synthesis of new proteins required for the long-term structural changes associated with LTP and memory storage.

By inhibiting PKC, NPC-15437 effectively blocks these downstream events, thereby interfering with the consolidation of memories.

Signaling Pathway of PKC in Memory Consolidation

Caption: PKC signaling cascade in memory consolidation.

Experimental Evidence: NPC-15437 and Memory Impairment

The primary evidence for the role of NPC-15437 in memory comes from a study investigating its effects on a Y-maze avoidance task in mice.[2] This study demonstrated that post-training administration of NPC-15437 induced a dose-dependent deficit in memory retention.

Data Presentation

| Compound | Dose Range (mg/kg, i.p.) | Animal Model | Behavioral Task | Key Finding | Reference |

| This compound | 0.1 - 10 | Mice | Y-Maze Avoidance | Dose-dependent impairment of memory retention (temporal component) | [2] |

Note: Specific quantitative data on the degree of memory impairment at each dose is not publicly available in the abstract.

Experimental Protocols

While the exact protocol from the seminal study on NPC-15437 is not fully available, a representative methodology for a Y-maze avoidance task to assess the effects of a PKC inhibitor on memory consolidation is provided below.

Y-Maze Avoidance Task Protocol

Objective: To assess the effect of a post-training administration of a PKC inhibitor (e.g., NPC-15437) on the consolidation of memory for an aversive event.

Apparatus: A Y-shaped maze with three identical arms. One arm is designated as the "start" arm, and the other two as "choice" arms. The floor of the choice arms can be electrified.

Procedure:

-

Habituation: Each mouse is placed in the Y-maze for a short period (e.g., 5 minutes) to allow for free exploration and adaptation to the environment. This is typically done on the day before training.

-

Training (Acquisition):

-

The mouse is placed in the start arm.

-

One of the choice arms is designated as "safe" and the other as the "shock" arm. The location of the safe arm is counterbalanced across animals.

-

When the mouse enters the shock arm, a mild foot shock is delivered.

-

The mouse can escape the shock by moving to the safe arm.

-

Training continues until the mouse reaches a set criterion of avoidance (e.g., entering the safe arm on a certain number of consecutive trials).

-

-

Drug Administration:

-

Immediately after the training session, mice are divided into groups.

-

The experimental group receives an intraperitoneal (i.p.) injection of NPC-15437 at various doses (e.g., 0.1, 1.0, 10 mg/kg).

-

The control group receives an injection of the vehicle (the solution in which the drug is dissolved).

-

-

Retention Test:

-

24 hours after the training and drug administration, the mouse is returned to the Y-maze.

-

The mouse is placed in the start arm, and the number of entries into the previously safe and shock arms is recorded over a set period (e.g., 5 minutes). No shocks are delivered during the retention test.

-

A significant increase in the time spent in or the number of entries into the previously safe arm compared to the shock arm in the control group indicates memory retention.

-

A lack of preference for the safe arm in the drug-treated group suggests an impairment in memory consolidation.

-

Experimental Workflow

Caption: Workflow for studying PKC inhibitor effects on memory.

Discussion and Future Directions

The research on NPC-15437, although limited, provides compelling evidence for the critical role of PKC in memory consolidation. The dose-dependent amnestic effect observed in the Y-maze avoidance task strongly suggests that PKC activity is necessary for the formation of long-term memories of aversive events.[2]

Despite these findings, several areas warrant further investigation:

-

Isoform Specificity: PKC exists in multiple isoforms. Identifying which specific PKC isoforms are targeted by NPC-15437 and are most critical for memory consolidation would provide a more nuanced understanding of its mechanism of action.

-

Broader Cognitive Domains: The effects of NPC-15437 have primarily been studied in the context of aversive memory. Future research should explore its impact on other cognitive domains, such as spatial memory, working memory, and object recognition memory.

-

Therapeutic Potential: While PKC inhibitors like NPC-15437 induce amnesia, PKC activators have been explored as potential cognitive enhancers and for the treatment of conditions like Alzheimer's disease.[1] Understanding the precise role of PKC through inhibitors can inform the development of more targeted and effective therapeutic strategies.

-

Clinical Relevance: To date, there is no evidence of NPC-15437 being investigated in human clinical trials for memory-related disorders. Its utility remains primarily as a preclinical research tool.

Conclusion

References

- 1. The "memory kinases": roles of PKC isoforms in signal processing and memory formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The selective protein kinase C inhibitor, NPC 15437, induces specific deficits in memory retention in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Molecular and cellular aspects of age-related cognitive decline and Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

The Double-Edged Sword of PKC Inhibition: A Technical Whitepaper on the Theoretical Neuroprotective Potential of NPC-15437 Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a theoretical framework for the potential neuroprotective effects of NPC-15437 dihydrochloride (B599025) based on its mechanism as a Protein Kinase C (PKC) inhibitor. To date, published research has not established a neuroprotective role for this compound; in fact, studies have indicated that it may impair memory consolidation. This whitepaper is intended for an expert audience to explore the complex role of PKC in neuronal health and to propose hypothetical avenues for research.

Introduction

NPC-15437 dihydrochloride is a known inhibitor of Protein Kinase C (PKC), a family of serine/threonine kinases that are critical regulators of a vast array of cellular processes, including proliferation, differentiation, and apoptosis.[1] In the central nervous system, PKC isoforms are pivotal in modulating synaptic plasticity, neurotransmitter release, and neuronal survival. The role of PKC in neurodegeneration is multifaceted and context-dependent, with both over-activation and inhibition of specific isoforms implicated in either neurotoxic or neuroprotective outcomes.[2][3] While some studies suggest that PKC inhibitors could be beneficial in conditions like chronic stress, others have shown that PKC activation can protect against oxidative stress-induced cell death.[4][5][6][7] This complexity underscores the need for a nuanced approach when considering PKC inhibitors as potential neuroprotective agents.

This technical guide will delve into the known characteristics of NPC-15437, explore the theoretical underpinnings of how PKC inhibition could confer neuroprotection, and present hypothetical experimental protocols for evaluating such effects.

This compound: A Profile

NPC-15437 is a potent inhibitor of PKC. Its primary characterization in the scientific literature has been in the context of cancer research, where it has been studied for its ability to modulate P-glycoprotein-mediated multidrug resistance. However, its effects on the central nervous system have also been investigated, with one key study demonstrating that post-training administration of NPC-15437 induced a dose-dependent deficit in memory retention in mice, suggesting an interference with memory consolidation processes.[8] This finding highlights the critical role of PKC in cognitive functions and serves as a crucial consideration for any potential therapeutic application in the neurological space.

Quantitative Data on NPC-15437

The existing literature on NPC-15437 provides limited quantitative data directly related to neuroprotection. The available data primarily focuses on its effects on memory and its PKC inhibition profile.

| Parameter | Value | Context | Reference |

| Memory Retention | Dose-dependent deficit | Y-maze avoidance task in mice (0.1-10 mg/kg i.p.) | [8] |

| PKC Inhibition | Potent Inhibitor | Not specified in neuroprotection context | [8] |

The Theoretical Basis for Neuroprotection via PKC Inhibition

The rationale for exploring PKC inhibitors for neuroprotection stems from the involvement of specific PKC isoforms in neurotoxic cascades. For instance, sustained activation of certain PKC isoforms can contribute to excitotoxicity, neuroinflammation, and apoptotic pathways. Therefore, inhibiting these specific isoforms could theoretically mitigate neuronal damage in various pathological conditions.

Potential Mechanisms of Neuroprotection:

-

Reduction of Excitotoxicity: Overactivation of glutamate (B1630785) receptors (e.g., NMDA receptors) can lead to excessive calcium influx and subsequent activation of downstream signaling pathways, including certain PKC isoforms, culminating in neuronal death. Inhibition of these specific PKC isoforms could interrupt this toxic cascade.

-

Modulation of Neuroinflammation: Microglia and astrocytes, the resident immune cells of the brain, can be activated by various insults, leading to the release of pro-inflammatory cytokines and reactive oxygen species. Specific PKC isoforms are known to play a role in regulating these inflammatory responses.

-

Inhibition of Apoptotic Pathways: PKC isoforms have a complex and often contradictory role in apoptosis.[1] In some cellular contexts, specific isoforms can promote apoptosis. Inhibition of these pro-apoptotic PKC isoforms could therefore enhance neuronal survival.

Hypothetical Experimental Protocols for Assessing Neuroprotective Effects

To investigate the theoretical neuroprotective effects of a PKC inhibitor like NPC-15437, a series of in vitro and in vivo experiments would be necessary. The following are detailed, hypothetical protocols.

In Vitro Neuroprotection Assays

1. Oxidative Stress Model:

-

Cell Line: SH-SY5Y human neuroblastoma cells or primary cortical neurons.

-

Inducing Agent: Hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).

-

Treatment: Pre-treatment with a range of concentrations of this compound for 1-2 hours, followed by co-incubation with the inducing agent for 24 hours.

-

Endpoint Assays:

-

Cell Viability: MTT or LDH assay to quantify cell death.

-

Apoptosis: Annexin V/Propidium Iodide staining followed by flow cytometry or fluorescence microscopy.

-

Mitochondrial Membrane Potential: JC-1 staining.

-

Reactive Oxygen Species (ROS) Production: DCFDA assay.

-

2. Excitotoxicity Model:

-

Cell Line: Primary hippocampal or cortical neurons.

-

Inducing Agent: Glutamate or NMDA.

-

Treatment: Co-treatment with this compound and the inducing agent for a specified duration (e.g., 30 minutes to 24 hours).

-

Endpoint Assays:

-

Cell Viability: As above.

-

Intracellular Calcium Imaging: Fura-2 AM or Fluo-4 AM staining to measure changes in intracellular calcium concentration.

-

In Vivo Neuroprotection Studies

1. Stroke Model (Middle Cerebral Artery Occlusion - MCAO):

-

Animal Model: Male Sprague-Dawley rats or C57BL/6 mice.

-

Procedure: Transient or permanent occlusion of the middle cerebral artery to induce focal cerebral ischemia.

-

Treatment: Administration of this compound (intraperitoneally or intravenously) at various time points (e.g., pre-ischemia, at the time of reperfusion, or post-reperfusion).

-

Endpoint Assessments:

-

Infarct Volume Measurement: 2,3,5-triphenyltetrazolium chloride (TTC) staining of brain sections at 24-48 hours post-MCAO.

-

Neurological Deficit Scoring: Assessment of motor and sensory function using a standardized neurological scoring system.

-

Histology: Nissl staining to assess neuronal loss and Fluoro-Jade staining for degenerating neurons in the penumbra.

-

2. Neuroinflammation Model (LPS-induced):

-

Animal Model: Mice or rats.

-

Procedure: Intraperitoneal or intracerebroventricular injection of lipopolysaccharide (LPS).

-

Treatment: Administration of this compound prior to or concurrently with LPS.

-

Endpoint Assessments:

-

Cytokine Analysis: Measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in brain homogenates or cerebrospinal fluid using ELISA or multiplex assays.

-

Microglial Activation: Immunohistochemical staining for Iba1 in brain sections.

-

Visualizing the Complexities: Signaling Pathways and Workflows

To better understand the intricate role of PKC and the experimental approaches to study its inhibition, the following diagrams are provided.

References

- 1. Protein kinase C involvement in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | A selective review of inhibitors of protein kinase C gamma: a neuroplasticity-related common pathway for psychiatric illness [frontiersin.org]

- 4. pnas.org [pnas.org]

- 5. Inhibition of protein kinase C signaling protects prefrontal cortex dendritic spines and cognition from the effects of chronic stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jneurosci.org [jneurosci.org]

- 7. How Protein Kinase C Activation Protects Nerve Cells from Oxidative Stress-Induced Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The selective protein kinase C inhibitor, NPC 15437, induces specific deficits in memory retention in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

NPC-15437 Dihydrochloride: A Non-ATP Competitive Inhibitor of Protein Kinase C

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

NPC-15437 dihydrochloride (B599025) is a potent and selective inhibitor of Protein Kinase C (PKC), a family of serine/threonine kinases pivotal to a myriad of cellular signaling pathways. Unlike many kinase inhibitors that compete with ATP for binding to the catalytic site, NPC-15437 exhibits a non-ATP competitive mechanism of action. It interacts with the regulatory domain of PKC, specifically the C1 domain, thereby preventing the binding of diacylglycerol (DAG) and phorbol (B1677699) esters, which are essential for PKC activation. This unique inhibitory profile makes NPC-15437 a valuable tool for dissecting PKC-mediated signaling events and a potential lead compound for the development of novel therapeutics targeting aberrant PKC activity. This guide provides a comprehensive overview of the technical details surrounding NPC-15437, including its inhibitory properties, the signaling pathways it modulates, and detailed experimental protocols for its characterization.

Introduction to NPC-15437 Dihydrochloride

NPC-15437, chemically known as 2,6-Diamino-N-([1-(1-oxotridecyl)-2-piperidinyl]methyl)hexanamide dihydrochloride, is a synthetic molecule that has been identified as a selective inhibitor of Protein Kinase C (PKC).[1] Its primary mechanism of action involves binding to the regulatory domain of PKC, a characteristic that distinguishes it from ATP-competitive inhibitors.[2] This interaction with the regulatory region, specifically the C1 domain, competitively inhibits the binding of essential activators like phorbol esters and phosphatidylserine (B164497).[1][3]

The selectivity of NPC-15437 for PKC over other kinases, such as cAMP-dependent protein kinase A (PKA) and calcium/calmodulin-dependent myosin light chain kinase (MLCK), underscores its utility as a specific probe for studying PKC function.[1] In cellular and in vivo models, NPC-15437 has been shown to antagonize phorbol ester-induced responses, such as ear edema in mice, and to induce deficits in memory retention, highlighting the role of PKC in these physiological processes.[4][5]

Quantitative Inhibitory Profile

The inhibitory potency of NPC-15437 against Protein Kinase C has been quantified through various in vitro assays. The following table summarizes the key quantitative data reported in the literature.

| Parameter | Value | Target/Condition | Reference |

| IC50 | 19 ± 2 µM | PKC activity | [1] |

| 23 ± 4 µM | [3H]Phorbol 12,13-dibutyrate (PDBu) binding | [1] | |

| 175 µ g/ear | Phorbol ester-induced ear edema in mouse | [4] | |

| Ki | 5 ± 3 µM | Competitive inhibition with respect to phorbol 12-myristate 13-acetate (PMA) | [1] |

| 12 ± 4 µM | Competitive inhibition with respect to phosphatidylserine (PS) | [1] |

Mechanism of Action: Non-ATP Competitive Inhibition

NPC-15437's mechanism as a non-ATP competitive inhibitor is a key feature that provides it with a higher degree of selectivity compared to inhibitors that target the highly conserved ATP-binding pocket of kinases. The following diagram illustrates the canonical PKC activation pathway and the point of intervention by NPC-15437.

References

Methodological & Application

Application Notes and Protocols for NPC-15437 Dihydrochloride in Murine In Vivo Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

NPC-15437 dihydrochloride (B599025) is a potent and selective inhibitor of protein kinase C (PKC), a family of enzymes crucial in regulating a wide array of cellular processes, including proliferation, differentiation, and apoptosis.[1] By competitively binding to the regulatory domain of PKC, NPC-15437 effectively blocks its downstream signaling cascades.[2] This targeted mechanism of action has prompted investigations into its therapeutic potential in various disease models. These application notes provide a comprehensive overview of the in vivo dosages, administration routes, and experimental protocols for NPC-15437 dihydrochloride in mice, based on currently available scientific literature. The information is intended to guide researchers in the design and execution of their preclinical studies.

Quantitative Data Summary

The following tables summarize the reported in vivo dosages and inhibitory concentrations of this compound in murine models.

Table 1: In Vivo Dosage and Administration

| Experimental Model | Mouse Strain | Administration Route | Dose Range | Key Findings | Reference |

| Memory Retention (Y-Maze Avoidance Task) | Not Specified | Intraperitoneal (i.p.) | 0.1 - 10 mg/kg | Dose-dependent deficit in memory retention | [3] |

| Phorbol (B1677699) Ester-Induced Ear Edema | Not Specified | Topical | IC₅₀ = 175 µ g/ear | Inhibition of PKC-mediated inflammation | [4] |

Table 2: In Vitro Inhibitory Concentrations

| Target | Assay | IC₅₀ / Kᵢ | Reference |

| Protein Kinase C (PKC) | Enzyme Activity Assay | IC₅₀ = 19 µM | [4] |

| [³H]Phorbol 12,13-dibutyrate (PDBu) Binding | Binding Assay | IC₅₀ = 23 µM | [4] |

| Phorbol 12-myristate 13-acetate (PMA) Activation | Kinetic Analysis | Kᵢ = 5 µM | |

| Phosphatidylserine (PS) Activation | Kinetic Analysis | Kᵢ = 12 µM |

Signaling Pathway

This compound exerts its effects by selectively inhibiting Protein Kinase C (PKC). PKC is a key node in various signaling pathways that are activated by G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs). Upon activation by upstream signals, phospholipase C (PLC) hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into diacylglycerol (DAG) and inositol (B14025) trisphosphate (IP₃). IP₃ triggers the release of intracellular calcium (Ca²⁺), and both DAG and Ca²⁺ are essential for the activation of conventional PKC isoforms. NPC-15437 acts at this crucial step by competitively inhibiting the binding of activators to the regulatory domain of PKC, thereby preventing its downstream phosphorylation of target proteins involved in cellular processes like proliferation, inflammation, and memory formation.

Experimental Protocols

Intraperitoneal Administration for Memory Retention Studies

This protocol is adapted from studies investigating the effect of NPC-15437 on memory consolidation in mice using a Y-maze avoidance task.[3]

a. Materials:

-

This compound

-

Vehicle: 10% Dimethyl sulfoxide (B87167) (DMSO) in sterile 0.9% saline[5]

-

Y-maze apparatus

-

Syringes and needles (27G)

-

Standard laboratory mice

b. Experimental Workflow:

c. Detailed Protocol:

-

Formulation Preparation: Prepare a stock solution of this compound in DMSO. For a final injection volume of 10 mL/kg with 10% DMSO, the stock concentration will need to be 10-fold higher than the final dose. On the day of the experiment, dilute the stock solution with sterile 0.9% saline to the desired final concentration (0.1 - 10 mg/kg). Ensure the final solution is clear and free of precipitates. Prepare a vehicle control solution of 10% DMSO in sterile saline.

-

Animal Handling and Acclimation: Acclimate mice to the testing room for at least 1 hour before the experiment. Handle mice gently to minimize stress.

-

Y-Maze Training:

-

The Y-maze typically consists of three arms of equal dimensions.

-

For a spontaneous alternation task, place the mouse at the center of the maze and allow it to freely explore for a set period (e.g., 8 minutes).[3][6]

-

Record the sequence of arm entries. An alternation is defined as consecutive entries into the three different arms.

-

-

Drug Administration: Immediately following the training session, administer a single intraperitoneal injection of the prepared NPC-15437 solution or the vehicle control.

-

Retention Test: At a specified time after training and injection (e.g., 24 hours), return the mouse to the Y-maze and repeat the spontaneous alternation task.

-

Data Analysis: Calculate the percentage of spontaneous alternation as follows: (Number of alternations / (Total number of arm entries - 2)) x 100. A decrease in this percentage in the NPC-15437-treated group compared to the vehicle group indicates a deficit in spatial working memory.

Topical Administration for Anti-Inflammatory Studies

This protocol is based on the phorbol ester-induced ear edema model, a common assay for evaluating anti-inflammatory compounds.[4]

a. Materials:

-

This compound

-

Phorbol 12-myristate 13-acetate (PMA or TPA)

-

Vehicle: Acetone (B3395972)

-

Micropipettes

-

Punch biopsy tool or micrometer for measuring ear thickness

-

Standard laboratory mice

b. Experimental Workflow:

c. Detailed Protocol:

-

Formulation Preparation: Dissolve this compound in acetone to achieve the desired concentration. The reported IC₅₀ is 175 µ g/ear , so a range of concentrations around this value should be tested.[4] Dissolve PMA in acetone (a typical inducing dose is 2.5 µ g/ear ).[7][8]

-

Animal Handling: Anesthetize the mice to ensure accurate application and measurement.

-

Baseline Measurement: Measure the initial thickness of the mouse ear using a digital micrometer or take a small punch biopsy for later weight analysis.

-

Drug Application: Topically apply a small volume (e.g., 20 µL) of the NPC-15437 solution or vehicle (acetone) to both the inner and outer surfaces of the mouse's ear.

-

Induction of Inflammation: After a short interval (e.g., 15-30 minutes), apply the PMA solution to the same ear.

-

Measurement of Edema: At various time points after PMA application (e.g., 4, 6, and 24 hours), measure the ear thickness again. The peak edema is typically observed around 6 hours.[5] Alternatively, at the end of the experiment, euthanize the mice and take a standard-sized punch biopsy from both the treated and untreated ears and weigh them. The difference in weight indicates the degree of edema.

-

Data Analysis: Calculate the percentage of inhibition of edema for each dose of NPC-15437 compared to the vehicle-treated, PMA-inflamed control group.

Toxicity and Considerations

-

Vehicle Effects: DMSO is a common solvent but is not biologically inert. It can have anti-inflammatory and analgesic properties.[9] Therefore, it is crucial to include a vehicle-only control group in all experiments. For intraperitoneal injections, the concentration of DMSO should ideally be kept below 10% to avoid potential toxicity.[9][10]

-

Compound Stability: The stability of this compound in the prepared formulations should be considered, especially for experiments conducted over several hours or days. It is advisable to prepare fresh solutions for each experiment.

These application notes and protocols are intended as a guide. Researchers should optimize the experimental conditions based on their specific research goals and in accordance with institutional animal care and use guidelines.

References

- 1. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NPC 15437 dihydrochloride | CAS 136449-85-9 | NPC15437 | Tocris Bioscience [tocris.com]

- 3. Y-Maze Protocol [protocols.io]

- 4. Tachyphylaxis in 12-0-tetradecanoylphorbol acetate- and arachidonic acid-induced ear edema - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Edema and cell infiltration in the phorbol ester-treated mouse ear are temporally separate and can be differentially modulated by pharmacologic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mmpc.org [mmpc.org]

- 7. google.com [google.com]

- 8. researchgate.net [researchgate.net]

- 9. iacuc.wsu.edu [iacuc.wsu.edu]

- 10. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 11. researchgate.net [researchgate.net]

NPC-15437 dihydrochloride cell culture working concentration

For Researchers, Scientists, and Drug Development Professionals

Initial Clarification: Target and Activity of NPC-15437 Dihydrochloride (B599025)

It is critical to note that extensive scientific literature identifies NPC-15437 dihydrochloride as a competitive and selective inhibitor of Protein Kinase C (PKC) , not a G-protein coupled receptor 142 (GPR142) antagonist.[1] This document will provide detailed application notes and protocols for the use of this compound as a PKC inhibitor. A separate section will address GPR142 as a target and outline a general protocol for screening its antagonists, to address the full scope of the original query.

Section 1: this compound as a Protein Kinase C Inhibitor

This compound is a reversible and cell-permeable small molecule that acts as a competitive inhibitor of Protein Kinase C (PKC).[1] It interacts with the regulatory C1 domain of PKC, competing with the second messenger diacylglycerol (DAG) and phorbol (B1677699) esters. Its selectivity for PKC over other kinases like cAMP-dependent or calcium/calmodulin-dependent protein kinases makes it a valuable tool for studying PKC-mediated signaling pathways.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound's activity against PKC.

| Parameter | Value | Notes | Reference |

| IC₅₀ (PKC) | 19 µM | Half-maximal inhibitory concentration against a mixed population of PKC isozymes. | [1] |

| Selectivity | |||

| IC₅₀ (PKC-α) | 22 µM | ||

| IC₅₀ (PKC-βI) | 30 µM | ||

| IC₅₀ (PKC-βII) | 130 µM | ||

| IC₅₀ (cAMP-dependent protein kinase) | >300 µM | Demonstrates high selectivity for PKC. | |

| IC₅₀ (Calcium/calmodulin-dependent protein kinase) | >300 µM | Demonstrates high selectivity for PKC. | |

| Solubility | |||

| Water | Soluble | ||

| DMSO | Soluble (e.g., 10 mg/mL) | [1] | |

| Ethanol | 5 mg/mL | [1] | |

| PBS (pH 7.2) | 1 mg/mL | [1] | |